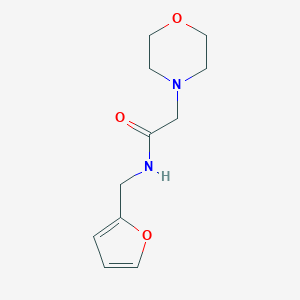![molecular formula C25H24FNO7 B241847 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as FTDC, is a synthetic compound that has gained attention in recent years due to its potential applications in medicinal chemistry. FTDC belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and protein kinase C, which is involved in signal transduction. 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been reported to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been reported to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases. Furthermore, 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have low toxicity and good bioavailability, which are important factors for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its high potency against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to possess low toxicity and good bioavailability, which are important factors for drug development. However, one of the limitations of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its low yield, which makes it difficult to synthesize in large quantities. Furthermore, the mechanism of action of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the directions is to optimize its synthesis method to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and to optimize its therapeutic potential. Furthermore, the potential applications of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, should be explored further. Finally, the development of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives with improved potency and selectivity against cancer cells should be pursued.
Synthesis Methods
The synthesis of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile to form the corresponding cyanoacrylate intermediate. The intermediate is then reacted with 2,3-dihydrofuran to yield the furanyl-substituted chromene. The final step involves the introduction of the fluoro substituent through a nucleophilic substitution reaction using potassium fluoride. The overall yield of 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is approximately 25%.
Scientific Research Applications
7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins. Additionally, 7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molecular Formula |
C25H24FNO7 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
7-fluoro-2-(oxolan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H24FNO7/c1-30-18-9-13(10-19(31-2)23(18)32-3)21-20-22(28)16-11-14(26)6-7-17(16)34-24(20)25(29)27(21)12-15-5-4-8-33-15/h6-7,9-11,15,21H,4-5,8,12H2,1-3H3 |
InChI Key |
HVAZSLOFUBUUJG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)
![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)